molecular formula C13H11NO4 B8231312 2-Nitro-6-benzyloxy phenol

2-Nitro-6-benzyloxy phenol

Cat. No.: B8231312
M. Wt: 245.23 g/mol
InChI Key: OSIJREAKAWRMJQ-UHFFFAOYSA-N
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Description

2-Nitro-6-benzyloxy phenol is a chemical compound of significant interest in organic synthesis. Its primary researched application is as a key synthetic intermediate in the preparation of more complex heterocyclic structures. Specifically, it is a known precursor in the multi-step synthesis of 4-Benzyloxyindole via the Batcho-Leimgruber indole synthesis route . In this context, the compound serves as a protected and functionalized building block, where the benzyloxy group acts as a protecting group for a phenolic hydroxyl and the nitro group is instrumental in subsequent ring-forming reactions . This makes it a valuable reagent for researchers in medicinal chemistry and organic synthesis focusing on the construction of indole-based scaffolds, which are core structures in many natural products and pharmaceuticals. The compound should be handled by trained professionals in a controlled laboratory setting. It is supplied For Research Use Only. Not for human or personal use.

Properties

IUPAC Name

2-nitro-6-phenylmethoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4/c15-13-11(14(16)17)7-4-8-12(13)18-9-10-5-2-1-3-6-10/h1-8,15H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSIJREAKAWRMJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-6-benzyloxy phenol typically involves the nitration of 6-benzyloxy phenol. The process can be summarized as follows:

    Nitration Reaction: 6-Benzyloxy phenol is treated with a nitrating agent, such as a mixture of concentrated sulfuric acid (H2SO4) and nitric acid (HNO3), under controlled temperature conditions. The reaction introduces a nitro group at the ortho position relative to the hydroxyl group on the phenol ring.

    Reaction Conditions: The nitration reaction is usually carried out at low temperatures (0-5°C) to minimize the formation of by-products and to control the reaction rate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, concentration, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2-Nitro-6-benzyloxy phenol can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid (HCl).

    Substitution: The hydroxyl group on the phenol ring can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents such as potassium permanganate (KMnO4) or Fremy’s salt (potassium nitrosodisulfonate).

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

    Substitution: Strong nucleophiles such as alkoxides or amines.

    Oxidation: Potassium permanganate or Fremy’s salt.

Major Products Formed

    Reduction: 2-Amino-6-benzyloxy phenol.

    Substitution: Various substituted phenols depending on the nucleophile used.

    Oxidation: Quinones.

Scientific Research Applications

Organic Synthesis

2-Nitro-6-benzyloxy phenol serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable for creating pharmaceuticals and agrochemicals.

Synthetic Routes

The synthesis typically involves the nitration of 6-benzyloxy phenol using a nitrating agent like a mixture of concentrated sulfuric acid and nitric acid. This process introduces the nitro group at the ortho position relative to the hydroxyl group on the phenol ring, which is essential for its reactivity in subsequent reactions.

Reaction Type Description
NitrationIntroduction of nitro group at ortho position
ReductionConversion of nitro to amino group for further reactions
SubstitutionReplacement of hydroxyl group with other functional groups

Pharmaceutical Applications

The derivatives of this compound exhibit significant biological activities, indicating potential as drug candidates. Research has shown that compounds containing this structure can interact with various biological targets, including enzymes and receptors.

Case Studies

  • Antimicrobial Activity : Studies have demonstrated that derivatives of this compound possess antimicrobial properties, making them candidates for developing new antibiotics.
  • Anticancer Properties : Certain derivatives have shown promise in inhibiting cancer cell growth, suggesting their utility in cancer treatment protocols.

Materials Science

In materials science, this compound can be utilized to develop novel materials with specific properties. Its application includes:

  • Polymers and Resins : The compound can enhance the thermal stability and flame resistance of plastics and coatings.
  • Antioxidants : It serves as an antioxidant in various formulations, improving material longevity.

Biological Studies

This compound is also used as a probe in biochemical research to study enzyme activities and metabolic pathways involving nitro and phenol groups. Its ability to undergo reduction and substitution reactions makes it a versatile tool for investigating biochemical processes.

Mechanism of Action

The mechanism of action of 2-Nitro-6-benzyloxy phenol depends on its chemical structure and the specific reactions it undergoes:

    Reduction: The nitro group is reduced to an amino group, which can participate in further chemical reactions or interact with biological targets.

    Substitution: The hydroxyl group can be replaced by other functional groups, altering the compound’s reactivity and interactions.

    Oxidation: The formation of quinones can lead to redox cycling, which is important in biological systems for electron transfer processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between 2-nitro-6-benzyloxy phenol and similar compounds:

Compound Substituents Key Properties Applications/Research Findings
This compound 2-NO₂, 6-OCH₂C₆H₅ High lipophilicity; moderate stability due to electron-withdrawing (NO₂) and donating (OCH₂C₆H₅) effects. Potential use as a synthetic intermediate; limited toxicity data available .
2-Chloro-6-methyl-3-nitrophenol 2-Cl, 6-CH₃, 3-NO₂ Higher acidity (Cl and NO₂ enhance electron withdrawal); lower solubility in polar solvents. Used in agrochemicals; exhibits antimicrobial activity.
1-(2-Amino-6-nitrophenyl)ethanone 2-NH₂, 6-NO₂, acetyl Amino group increases reactivity in coupling reactions; nitro group stabilizes intermediates. Intermediate in heterocyclic synthesis; insufficient toxicological data reported.
2-Methoxy-6-(2-propenyl)phenol 2-OCH₃, 6-CH₂CHCH₂ Methoxy group enhances electron donation; propenyl group enables polymerization. Studied for polymer precursors; thermal stability data available via NIST.
Naphthalene, 2-butoxy-6-(4-nitrophenyl)- Naphthalene core with NO₂ and butoxy Extended aromatic system increases UV absorbance; butoxy group improves flexibility. Explored in materials science for optoelectronic applications; limited commercial availability.

Key Findings from Comparative Analysis

Electronic Effects: The nitro group in this compound reduces electron density at the ortho and para positions, making it less reactive toward electrophilic substitution compared to analogs like 2-methoxy-6-(2-propenyl)phenol, where methoxy is electron-donating .

Solubility and Stability :

  • Lipophilicity follows the trend: benzyloxy > butoxy > methoxy > chloro. This property is critical in pharmaceutical formulations where membrane permeability is essential .
  • Stability under acidic/basic conditions varies: Nitro groups generally enhance resistance to oxidation, while benzyloxy groups may undergo cleavage under strong acids .

Toxicity and Safety: Limited toxicological data exist for this compound.

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